molecular formula C12H12N4O2 B12654692 Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8,9-dihydro- CAS No. 63528-78-9

Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8,9-dihydro-

Cat. No.: B12654692
CAS No.: 63528-78-9
M. Wt: 244.25 g/mol
InChI Key: GJTGOVILBBNZAX-UHFFFAOYSA-N
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Description

Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8,9-dihydro- is a complex organic compound belonging to the pteridine family. Compounds in this family are known for their diverse biological activities and applications in various fields such as medicine, biochemistry, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8,9-dihydro- typically involves multi-step organic reactions. Common starting materials include aromatic amines and aldehydes, which undergo condensation reactions followed by cyclization and oxidation steps. Reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8,9-dihydro- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction to lower oxidation states using reducing agents.

    Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8,9-dihydro- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8,9-dihydro- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to active sites of enzymes, preventing their normal function.

    Signal transduction: Modulating signaling pathways involved in cellular processes.

    DNA/RNA interaction: Intercalating into nucleic acids, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pteridine derivatives such as:

    Pterin: A basic structure in the pteridine family.

    Folic acid: A vitamin essential for DNA synthesis and repair.

    Methotrexate: A chemotherapy agent and immune system suppressant.

Uniqueness

Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8,9-dihydro- is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its ethyl and dihydro substitutions may enhance its stability, reactivity, and biological activity compared to other pteridine derivatives.

Properties

CAS No.

63528-78-9

Molecular Formula

C12H12N4O2

Molecular Weight

244.25 g/mol

IUPAC Name

7-ethyl-8,9-dihydro-1H-benzo[g]pteridine-2,4-dione

InChI

InChI=1S/C12H12N4O2/c1-2-6-3-4-7-8(5-6)13-9-10(14-7)15-12(18)16-11(9)17/h5H,2-4H2,1H3,(H2,14,15,16,17,18)

InChI Key

GJTGOVILBBNZAX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(CC1)N=C3C(=N2)C(=O)NC(=O)N3

Origin of Product

United States

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